Cas no 2030437-32-0 (4-(benzyloxy)-2-fluoro-3-hydroxy-3-methylbutanoic acid)

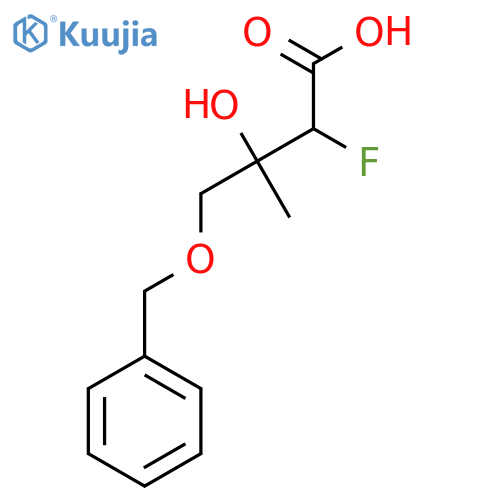

2030437-32-0 structure

商品名:4-(benzyloxy)-2-fluoro-3-hydroxy-3-methylbutanoic acid

4-(benzyloxy)-2-fluoro-3-hydroxy-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(benzyloxy)-2-fluoro-3-hydroxy-3-methylbutanoic acid

- 2030437-32-0

- EN300-1296925

-

- インチ: 1S/C12H15FO4/c1-12(16,10(13)11(14)15)8-17-7-9-5-3-2-4-6-9/h2-6,10,16H,7-8H2,1H3,(H,14,15)

- InChIKey: CIFNJNVNNXSYDF-UHFFFAOYSA-N

- ほほえんだ: FC(C(=O)O)C(C)(COCC1C=CC=CC=1)O

計算された属性

- せいみつぶんしりょう: 242.09543712g/mol

- どういたいしつりょう: 242.09543712g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

4-(benzyloxy)-2-fluoro-3-hydroxy-3-methylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1296925-500mg |

4-(benzyloxy)-2-fluoro-3-hydroxy-3-methylbutanoic acid |

2030437-32-0 | 500mg |

$1357.0 | 2023-09-30 | ||

| Enamine | EN300-1296925-1.0g |

4-(benzyloxy)-2-fluoro-3-hydroxy-3-methylbutanoic acid |

2030437-32-0 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1296925-10000mg |

4-(benzyloxy)-2-fluoro-3-hydroxy-3-methylbutanoic acid |

2030437-32-0 | 10000mg |

$6082.0 | 2023-09-30 | ||

| Enamine | EN300-1296925-100mg |

4-(benzyloxy)-2-fluoro-3-hydroxy-3-methylbutanoic acid |

2030437-32-0 | 100mg |

$1244.0 | 2023-09-30 | ||

| Enamine | EN300-1296925-250mg |

4-(benzyloxy)-2-fluoro-3-hydroxy-3-methylbutanoic acid |

2030437-32-0 | 250mg |

$1300.0 | 2023-09-30 | ||

| Enamine | EN300-1296925-50mg |

4-(benzyloxy)-2-fluoro-3-hydroxy-3-methylbutanoic acid |

2030437-32-0 | 50mg |

$1188.0 | 2023-09-30 | ||

| Enamine | EN300-1296925-2500mg |

4-(benzyloxy)-2-fluoro-3-hydroxy-3-methylbutanoic acid |

2030437-32-0 | 2500mg |

$2771.0 | 2023-09-30 | ||

| Enamine | EN300-1296925-1000mg |

4-(benzyloxy)-2-fluoro-3-hydroxy-3-methylbutanoic acid |

2030437-32-0 | 1000mg |

$1414.0 | 2023-09-30 | ||

| Enamine | EN300-1296925-5000mg |

4-(benzyloxy)-2-fluoro-3-hydroxy-3-methylbutanoic acid |

2030437-32-0 | 5000mg |

$4102.0 | 2023-09-30 |

4-(benzyloxy)-2-fluoro-3-hydroxy-3-methylbutanoic acid 関連文献

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

4. Book reviews

-

5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

2030437-32-0 (4-(benzyloxy)-2-fluoro-3-hydroxy-3-methylbutanoic acid) 関連製品

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量